molecular formula C15H12BrClN4O5S B12182059 (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone

(5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B12182059
M. Wt: 475.7 g/mol
InChI Key: KGMMWQDLOFFZQG-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromofuran ring, a benzoxadiazole moiety, and a piperazine sulfonyl group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The initial step often includes the bromination of furan to obtain 5-bromofuran. This is followed by the sulfonylation of piperazine with 7-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions. The final step involves coupling the sulfonylated piperazine with 5-bromofuran using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromofuran ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone is studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine

The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of certain enzymes involved in disease pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to interact with enzyme active sites, inhibiting their function. The piperazine ring enhances the compound’s binding affinity, while the bromofuran ring facilitates its entry into the target cells. This multi-faceted interaction disrupts the normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone apart is its unique combination of functional groups, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile tool in both research and industrial applications.

Properties

Molecular Formula

C15H12BrClN4O5S

Molecular Weight

475.7 g/mol

IUPAC Name

(5-bromofuran-2-yl)-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]methanone

InChI

InChI=1S/C15H12BrClN4O5S/c16-12-4-2-10(25-12)15(22)20-5-7-21(8-6-20)27(23,24)11-3-1-9(17)13-14(11)19-26-18-13/h1-4H,5-8H2

InChI Key

KGMMWQDLOFFZQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(O2)Br)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl

Origin of Product

United States

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